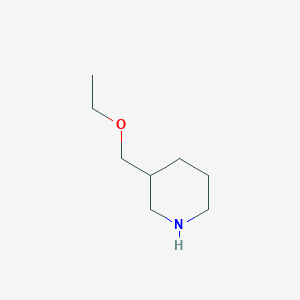

3-(Ethoxymethyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(ethoxymethyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-10-7-8-4-3-5-9-6-8/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSUXBKDVIAMEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethoxymethyl Piperidine and Analogues

Retrosynthetic Analysis of 3-(Ethoxymethyl)piperidine

A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnection breaks the ether bond of the ethoxymethyl group, identifying 3-(hydroxymethyl)piperidine as a key intermediate. This precursor simplifies the challenge to the formation of a 3-substituted piperidine (B6355638) alcohol.

Further disconnection of the piperidine ring itself suggests two main strategies:

Cyclization: An acyclic precursor, such as a 1,5-amino alcohol or a related derivative with appropriate functional groups, can be cyclized to form the piperidine core. For instance, an amino-aldehyde could undergo intramolecular cyclization. mdpi.com

Pyridine (B92270) Reduction: A suitably substituted pyridine, such as 3-cyanopyridine (B1664610) or 3-(hydroxymethyl)pyridine, can be hydrogenated to yield the saturated piperidine ring. This is a common and often high-yielding industrial approach. youtube.com

The piperidine nitrogen, a secondary amine, is nucleophilic and requires a protecting group throughout many synthetic sequences to prevent unwanted side reactions. This leads to a protected 3-(hydroxymethyl)piperidine as a more practical intermediate.

Direct Synthesis Routes to this compound

Direct synthesis involves the sequential or concerted formation of the piperidine ring and the introduction of the C-3 substituent.

The stereoselective synthesis of 3-substituted piperidines is crucial for developing enantiomerically pure compounds. Various methods have been developed to control the stereochemistry of the piperidine core. researchgate.net

Catalytic Hydrogenation of Pyridines: The reduction of substituted pyridines is a widely used method. nih.gov The choice of catalyst (e.g., Palladium, Platinum, Rhodium, Ruthenium) and reaction conditions can influence the diastereoselectivity of the product, especially when other substituents are present on the ring. nih.govnih.gov For instance, heterogeneous catalysts like Rh/C have been used for the complete hydrogenation of pyridines under mild conditions. organic-chemistry.org

Intramolecular Cyclization: The cyclization of acyclic precursors offers excellent control over stereochemistry. Ene cyclization of 4-aza-1,7-dienes catalyzed by Lewis acids can produce 3,4-disubstituted piperidines with high diastereoselectivity. nih.gov Similarly, radical-mediated cyclization of amino-aldehydes using cobalt catalysts is another effective method. mdpi.com

Cycloaddition Reactions: [3+3] and [5+1] cycloaddition strategies provide modular and stereoselective routes to the piperidine core. mdpi.comnih.gov Gold-catalyzed cyclization of N-homopropargyl amides, for example, leads to piperidin-4-ols with excellent diastereoselectivity. nih.gov

Table 1: Selected Stereoselective Methods for Piperidine Synthesis

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | Reduction of a substituted pyridine ring using a metal catalyst (e.g., Pd/C, PtO₂, Rh/C). | Often high-yielding; diastereoselectivity can be controlled by catalyst and conditions. | nih.govnih.gov |

| Intramolecular Ene Cyclization | Lewis acid-catalyzed cyclization of 4-aza-1,7-dienes. | Produces highly substituted piperidines with high diastereomeric ratios (>200:1). | nih.gov |

| Gold-Catalyzed Cyclization | Cyclization of N-homopropargyl amides followed by reduction. | Highly modular and flexible; provides excellent diastereoselectivity. | nih.gov |

| Enzyme Cascade | One-pot enzymatic cascade using galactose oxidase (GOase) and imine reductase (IRED). | Green chemistry approach; produces enantiopure protected aminopiperidines from amino acid-derived substrates. | rsc.org |

The ethoxymethyl group is typically introduced via a two-step sequence starting from a precursor containing a C-3 functional group that can be converted to a hydroxymethyl group. For example, a 3-carboxy or 3-cyano piperidine derivative can be reduced to 3-(hydroxymethyl)piperidine.

Once the key intermediate, N-protected 3-(hydroxymethyl)piperidine, is obtained, the ethoxymethyl group is installed via an etherification reaction. A common method is the Williamson ether synthesis, where the alcohol is deprotonated with a base (e.g., sodium hydride) to form an alkoxide, which then reacts with an ethylating agent like ethyl iodide or ethyl bromide to form the ether linkage.

Alternatively, the alcohol can be reacted with ethoxymethyl chloride (EOM-Cl) under basic conditions to form the desired product. This sequence benefits from the stability of the ether linkage and the relative ease of the reaction.

The secondary amine of the piperidine ring is reactive and can interfere with many synthetic transformations. Therefore, the use of a protecting group on the nitrogen atom is essential. nih.gov

tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability under various conditions and its straightforward removal using acids like trifluoroacetic acid (TFA). nih.govcreative-peptides.com It is often employed during C-H functionalization and lithiation steps. nih.govwhiterose.ac.uk

Carboxybenzyl (Cbz): The Cbz group is another common protecting group. It is stable to acidic and basic conditions and can be removed by catalytic hydrogenation (e.g., H₂/Pd-C), a method that is often compatible with other functional groups. rsc.org

Sulfonyl Groups: Groups like tosyl (Ts) or brosyl (Bs) can be used to protect the piperidine nitrogen. nih.gov These groups are very stable but require harsher conditions for removal.

Divergent Synthesis of this compound Derivatives

Once this compound is synthesized and the nitrogen is deprotected, it serves as a valuable scaffold for creating a library of derivatives through modifications at the piperidine nitrogen.

The secondary amine of this compound is a nucleophilic center that can readily react with various electrophiles. ontosight.ai This allows for the synthesis of a diverse range of N-substituted derivatives.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a weak base like potassium carbonate (K₂CO₃) yields N-alkylated piperidines. researchgate.net

N-Acylation: Treatment with acyl chlorides or anhydrides in the presence of a base provides N-acylated derivatives. This reaction is typically high-yielding and introduces an amide functionality.

N-Arylation: The Buchwald-Hartwig amination allows for the coupling of the piperidine nitrogen with aryl halides, forming N-aryl piperidines.

These modifications can significantly alter the physicochemical and biological properties of the parent molecule.

Table 2: Examples of N-Functionalization of this compound

| Reaction Type | Reagent | Product Class | General Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine | Base (e.g., K₂CO₃), Solvent (e.g., DMF, Acetonitrile) |

| N-Acylation | Acyl Chloride (RCOCl) | Amide | Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |

| Reductive Amination | Aldehyde/Ketone (RCHO/RCOR') | Tertiary Amine | Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C) |

Functionalization at Other Ring Positions

The strategic functionalization of the piperidine ring at positions other than the nitrogen atom is a crucial aspect of synthesizing diverse analogues. Directing reactions to specific carbon atoms (C2, C3, or C4) allows for the introduction of various substituents, profoundly influencing the molecule's properties. However, the inherent electronic nature of the piperidine ring presents distinct challenges and opportunities for regioselective synthesis. nih.govresearchgate.net

The C2 position is electronically activated but can be sterically hindered, while the C4 position is more accessible if electronic preferences for C2 can be overcome through steric shielding by the catalyst and the nitrogen protecting group. researchgate.net In contrast, direct C-H functionalization at the C3 position is particularly challenging because it is electronically deactivated by the inductive electron-withdrawing effect of the nitrogen atom. nih.govresearchgate.net To circumvent this, indirect methods have been developed. One such strategy involves the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) intermediate, followed by a reductive and stereoselective ring-opening of the resulting cyclopropane (B1198618) to introduce functionality at the C3 position. nih.govresearchgate.net

Researchers have successfully demonstrated that the site selectivity of C-H functionalization can be controlled by the careful selection of both the catalyst and the amine protecting group. nih.govresearchgate.net For instance, rhodium-catalyzed C-H insertions have been employed to generate 2-substituted and 4-substituted piperidine analogues by varying the catalyst and the protecting group on the nitrogen. nih.govresearchgate.net Photoredox catalysis has also emerged as a powerful tool for C–H arylation at the α-amino position, further expanding the toolkit for piperidine functionalization. escholarship.org The modification of pre-existing piperidine rings is a common strategy, with methods like hydrogenation of substituted pyridines being a prevalent route to access functionalized piperidines. researchgate.net

Table 1: Catalyst-Controlled Site Selectivity in Piperidine Functionalization

| Target Position | Strategy | Catalyst Example | Protecting Group | Reference |

|---|---|---|---|---|

| C2 | C-H Functionalization | Rh₂(R-TCPTAD)₄ | N-Boc | nih.govresearchgate.net |

| C2 | C-H Functionalization | Rh₂(R-TPPTTL)₄ | N-Bs | nih.govresearchgate.net |

| C3 | Indirect (Cyclopropanation/Ring Opening) | - | N-Boc | nih.govresearchgate.net |

| C4 | C-H Functionalization | Rh₂(S-2-Cl-5-BrTPCP)₄ | N-α-oxoarylacetyl | nih.govresearchgate.net |

Synthesis of Structurally Related Analogues

The synthesis of analogues structurally related to this compound often involves multi-step sequences starting from readily available precursors. A variety of synthetic methods have been developed to produce highly substituted and stereochemically defined piperidine derivatives. ajchem-a.comnih.gov

One approach involves building the piperidine ring through methods like intramolecular cyclization. mdpi.com For example, 3-hydroxypiperidine-4-carboxylic acid has been synthesized via a key one-pot azide (B81097) reductive cyclization of an aldehyde. mdpi.com Another strategy starts from natural amino acids; L-glutamic acid has been used as a chiral starting material to produce enantiomerically pure 3-(N-Boc amino) piperidine derivatives in a five-step linear synthesis. niscpr.res.in This method includes esterification, Boc-protection, reduction to a diol, tosylation, and final cyclization with various amines. niscpr.res.in

The synthesis of 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives has been reported and evaluated for potential biological activity. nih.gov More broadly, recent advances have focused on modular approaches to simplify the synthesis of complex piperidines. medhealthreview.com These methods often combine different reaction types, such as biocatalytic oxidation and radical cross-coupling, to reduce the number of synthetic steps required to build complex, three-dimensional molecules. medhealthreview.com The development of methods for producing stereo-enriched 3- and 3,4-disubstituted piperidines has also been a focus, utilizing chemo-enzymatic dearomatization of activated pyridines. nih.gov This chemo-enzymatic approach, combining chemical synthesis with biocatalysis, has been applied to the synthesis of key intermediates for various pharmaceuticals. nih.gov

Table 2: Examples of Synthesized Piperidine Analogues

| Analogue Class | Starting Material/Key Intermediate | Key Synthetic Step | Reference |

|---|---|---|---|

| 3-[(2-ethoxyphenoxy)methyl]piperidines | Not specified | Not specified | nih.gov |

| Stereo-enriched 3,4-disubstituted piperidines | Activated Pyridines | Chemo-enzymatic dearomatization | nih.gov |

| Enantiopure 3-(N-Boc amino) piperidines | L-Glutamic Acid | Ditosylate cyclization with amines | niscpr.res.in |

| Phenacyl derivatives of alkyl piperidines | Alkyl piperidines | Reaction with phenacyl halides | nih.gov |

| (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid | Aldehyde precursor | Azide reductive cyclization | mdpi.com |

Green Chemistry Approaches and Sustainable Synthetic Methods

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of piperidine derivatives to develop more sustainable and environmentally benign processes. nih.govrasayanjournal.co.in These approaches aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable feedstocks. rasayanjournal.co.in Key strategies include the use of catalysis, multicomponent reactions (MCRs), solvent-free conditions, and alternative energy sources like microwave and ultrasound irradiation. ajchem-a.comrasayanjournal.co.in

Water-initiated processes and the use of non-toxic catalysts, such as those based on iron, represent significant strides in green piperidine synthesis. ajchem-a.comnih.gov One-pot, five-component reactions have been developed for the efficient synthesis of highly functionalized piperidines, simplifying procedures and reducing waste. tandfonline.com The development of sustainable methods is crucial for the chemical industry, with a particular focus on creating stereo-enriched chiral piperidines, which are prevalent in medicinally important compounds. nih.gov The combination of biocatalysis with chemical synthesis offers a powerful chemo-enzymatic strategy for the asymmetric dearomatization of pyridines, providing access to chiral piperidines under benign conditions. nih.gov

Catalyst Development for Efficient Transformations

Catalyst development is at the heart of many green synthetic methods for piperidines, enabling efficient and selective transformations under milder conditions. mdpi.comnih.gov A wide array of catalysts, often based on transition metals like palladium, rhodium, ruthenium, nickel, and cobalt, have been investigated. mdpi.comnih.gov

Heterogeneous catalysts are particularly attractive from a green chemistry perspective as they can be easily separated from the reaction mixture and recycled. Examples include heterogeneous cobalt, ruthenium, and nickel silicide catalysts used for the hydrogenation of pyridine derivatives. nih.gov A recyclable three-core magnetic cobalt catalyst has also been developed for piperidine synthesis. researchgate.net In the realm of homogeneous catalysis, specific rhodium complexes have been designed to control the site-selectivity of C-H functionalization on the piperidine ring. nih.govresearchgate.net For instance, different rhodium catalysts can direct functionalization to the C2 or C4 positions depending on the ligand and the nitrogen protecting group used. nih.govresearchgate.net Furthermore, an iridium complex (Cp*Ir) has been shown to effectively catalyze the N-heterocyclization of primary amines with diols to form various cyclic amines, including piperidines. organic-chemistry.org

Solvent Selection and Reaction Medium Optimization

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. rasayanjournal.co.inajgreenchem.com Efforts in piperidine synthesis have focused on replacing hazardous solvents with greener alternatives or eliminating them altogether. rasayanjournal.co.in

Water has been successfully used as a solvent for the hydrogenation of substituted pyridines to the corresponding piperidines. nih.gov Kinetic studies comparing solvents for the synthesis of highly substituted piperidines found that ethanol, a renewable and less toxic alcohol, can accelerate reaction rates compared to methanol. ajgreenchem.com Acetic acid has also been employed as a dual-purpose reaction medium, acting as both a solvent and a catalyst in one-pot, multi-component syntheses of functionalized piperidines. tandfonline.com In some cases, piperidine itself can function as a solvent while also acting as a reactant base. researchgate.net The development of solvent-free reaction conditions is another key green chemistry goal, offering benefits such as cleaner reactions, higher yields, and simpler product separation. ajchem-a.comrasayanjournal.co.in

Chemical Reactivity and Transformations of 3 Ethoxymethyl Piperidine

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the piperidine ring is a secondary amine, which makes it nucleophilic and basic. This allows it to readily participate in a variety of common amine reactions, including alkylation, acylation, and reductive amination. atamanchemicals.comontosight.ai These transformations are fundamental for incorporating the 3-(Ethoxymethyl)piperidine moiety into larger, more complex molecules.

The lone pair of electrons on the nitrogen atom allows for nucleophilic attack on electrophilic carbon atoms. ontosight.ai N-alkylation introduces an alkyl group onto the nitrogen, converting the secondary amine into a tertiary amine. This reaction is typically achieved by treating this compound with an alkyl halide (e.g., ethyl bromide, benzyl (B1604629) chloride) or other alkylating agents, often in the presence of a base to neutralize the resulting acid. smolecule.commdpi.com For sterically demanding electrophiles, stronger bases and different solvent systems may be employed to ensure complete conversion. evitachem.com

Acylation reactions involve the introduction of an acyl group (R-C=O) to the nitrogen atom, forming an amide. This is commonly carried out using acyl chlorides or acid anhydrides. google.com For instance, reaction with acetic anhydride (B1165640) would yield N-acetyl-3-(ethoxymethyl)piperidine. google.com These reactions are crucial for creating amide bonds, which are prevalent in many biologically active compounds.

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Electrophile | Reagent/Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., R-X) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl-3-(ethoxymethyl)piperidine |

| N-Acylation | Acyl Chloride (e.g., R-COCl) | Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) | N-Acyl-3-(ethoxymethyl)piperidine |

| N-Acylation | Acid Anhydride (e.g., (RCO)₂O) | Solvent (e.g., Benzene), Reflux | N-Acyl-3-(ethoxymethyl)piperidine google.com |

Reductive amination is a powerful method for forming carbon-nitrogen bonds and represents a key transformation for the piperidine nitrogen. researchgate.net This two-step process, often performed in a single pot, involves the reaction of the secondary amine of this compound with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion. researchgate.netmasterorganicchemistry.com This electrophilic intermediate is then reduced in situ to the corresponding tertiary amine.

A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity for reducing the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com This pathway is highly versatile, allowing for the introduction of a wide array of substituents onto the piperidine nitrogen. researchgate.net

Table 2: General Scheme for Reductive Amination

| Reactant 1 | Reactant 2 (Carbonyl) | Reducing Agent | Product |

|---|---|---|---|

| This compound | Aldehyde (R'-CHO) | NaBH(OAc)₃ or NaBH₃CN | N-(R'-methyl)-3-(ethoxymethyl)piperidine |

| This compound | Ketone (R'-CO-R'') | NaBH(OAc)₃ or NaBH₃CN | N-(R',R''-ethyl)-3-(ethoxymethyl)piperidine |

Reactions Involving the Ethoxymethyl Substituent

The ethoxymethyl group (-CH₂OCH₂CH₃) at the 3-position of the piperidine ring introduces an ether linkage, which has its own characteristic reactivity.

Ethers are generally stable but can be cleaved under harsh conditions, typically with strong acids. masterorganicchemistry.com The cleavage of the ethoxymethyl group in this compound would likely proceed via protonation of the ether oxygen by a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI), followed by nucleophilic attack by the halide ion. masterorganicchemistry.comlibretexts.org This SN2-type reaction would break the carbon-oxygen bond, yielding 3-(hydroxymethyl)piperidine (also known as 3-piperidinemethanol) and a corresponding ethyl halide. libretexts.org

Lewis acids, such as boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃), are also effective reagents for cleaving ethers, including methoxymethyl (MOM) ethers, which are structurally similar to the ethoxymethyl group. masterorganicchemistry.comacs.org These reactions provide a route to unmask the hydroxyl group at the 3-position, allowing for further functionalization.

The ethoxymethyl substituent itself is relatively resistant to mild oxidation and reduction conditions that might target other parts of the molecule. However, under specific conditions, transformations can occur. Strong reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the ethoxy group, although this is not a typical reaction. More relevant is the potential for oxidation under harsh conditions using strong oxidizing agents like potassium permanganate, which could lead to cleavage of the C-C and C-O bonds. smolecule.com

It is important to note that oxidation reactions are more likely to occur at the piperidine nitrogen, forming an N-oxide, or at the C-H bonds adjacent to the nitrogen. smolecule.com Similarly, reduction reactions are more commonly associated with other functional groups that might be present on the molecule rather than the stable ether linkage. smolecule.com

Transformations of the Piperidine Ring System

The piperidine ring is a saturated heterocyclic system that can undergo various transformations, including ring-opening, ring-contraction, and functionalization through C-H activation. nih.govnih.gov While many synthetic strategies focus on building the piperidine ring, existing rings can also be modified. nih.govrsc.org

For example, certain photochemical reactions, such as the Norrish Type II reaction, can induce ring contraction in substituted piperidines, leading to the formation of corresponding pyrrolidine (B122466) scaffolds. nih.gov Ring expansion reactions are less common but can be achieved through specific rearrangement pathways. Furthermore, recent advances in photoredox catalysis have enabled the direct C-H functionalization of piperidines, allowing for the introduction of substituents, such as aryl groups, at positions adjacent to the nitrogen atom (the α-position). nih.gov While not a transformation of the ring skeleton itself, this method alters the substitution pattern of the ring system. Ring transformation can also occur from smaller ring systems; for example, 2-(haloalkyl)azetidines can be rearranged to form 3-substituted piperidines. acs.org

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

3.3.1. Ring-Opening and Ring-Expansion Reactions rsc.org 3.3.2. Stereochemical Transformations and Epimerization rsc.orgorganic-chemistry.org 3.4. Role as a Key Intermediate in Complex Molecule Synthesis nih.govnih.govgoogle.com 3.4.1. Building Block for Bridged and Fused Ring Systems nih.gov 3.4.2. Precursor to Other Functionalized Piperidine Scaffolds google.com

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like 3-(ethoxymethyl)piperidine. researchgate.net It provides a detailed picture of the chemical environment of magnetically active nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C).

High-Resolution 1D and 2D NMR Techniques for Structural Elucidation

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers fundamental information about the number and types of protons and carbons in the molecule. For instance, the ¹H NMR spectrum of a related compound, piperidine (B6355638), shows characteristic signals for its protons at different chemical shifts (ppm). chemicalbook.com In this compound, distinct signals would be expected for the ethoxy group's methylene (B1212753) and methyl protons, the piperidine ring protons, and the methylene bridge connecting the two moieties.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are indispensable for unambiguously assigning these signals and establishing the connectivity of the molecule. COSY experiments reveal proton-proton coupling networks, allowing for the tracing of adjacent protons within the piperidine ring and the ethoxy group. HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments. These combined techniques enable a complete and confident structural elucidation of this compound. researchgate.net

Variable Temperature NMR Studies for Conformational Analysis

The piperidine ring is known for its conformational flexibility, primarily existing in two chair conformations that can interconvert. Variable temperature (VT) NMR spectroscopy is a powerful tool to study this dynamic process. researchgate.net By recording NMR spectra at different temperatures, researchers can observe changes in chemical shifts, coupling constants, and line shapes, which provide insights into the thermodynamics and kinetics of the conformational equilibrium. nih.govnih.gov

For substituted piperidines, the substituents can exhibit a preference for either an axial or equatorial position. researchgate.net In the case of this compound, VT-NMR studies can determine the preferred orientation of the ethoxymethyl group. This information is crucial for understanding the molecule's three-dimensional shape and how it might interact with other molecules. The analysis of coupling constants, particularly the ³J(H,H) values, at different temperatures can provide quantitative information about the populations of the different conformers. rsc.org

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. nih.gov

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the this compound molecule with a high degree of accuracy. thermofisher.com This precise mass measurement allows for the unambiguous determination of the molecular formula. By comparing the experimentally measured exact mass to the calculated mass for the chemical formula of this compound (C₈H₁₇NO), its elemental composition can be confirmed.

| Technique | Application | Information Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Exact Mass Determination | Precise molecular weight and elemental formula confirmation. |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, the protonated molecule of this compound is selected and subjected to collision-induced dissociation (CID). wvu.edu The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure, and by analyzing the masses of the fragments, the connectivity of the atoms can be pieced together. For instance, characteristic losses of the ethoxy group or fragments of the piperidine ring would be expected. This fragmentation analysis provides an orthogonal confirmation of the structure elucidated by NMR spectroscopy. nih.gov

| Technique | Application | Information Obtained |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation Analysis | Structural information based on characteristic fragmentation patterns. |

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. wiley.com These techniques are particularly useful for identifying the functional groups present in a molecule. researchgate.netnsf.govieeesem.com

In the IR spectrum of this compound, characteristic absorption bands would be expected for the C-H stretching vibrations of the alkane-like portions of the piperidine ring and the ethoxy group, typically in the range of 2850-2960 cm⁻¹. libretexts.org The C-O stretching vibration of the ether functional group would also give rise to a strong absorption band, typically in the region of 1000-1300 cm⁻¹. The N-H stretching vibration of the secondary amine in the piperidine ring would appear in the 3300-3500 cm⁻¹ range. libretexts.org

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information. nih.gov While C-O and N-H bonds are visible in Raman spectra, non-polar bonds like C-C bonds often produce stronger signals in Raman than in IR spectroscopy. The combination of both IR and Raman spectroscopy provides a more complete picture of the vibrational modes and functional groups present in this compound. researchgate.netgazi.edu.tr

| Spectroscopic Technique | Functional Group | Characteristic Wavenumber Range (cm⁻¹) |

| Infrared & Raman | C-H (sp³ hybridized) | 2850-2960 |

| Infrared & Raman | C-O (ether) | 1000-1300 |

| Infrared & Raman | N-H (secondary amine) | 3300-3500 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for elucidating the precise molecular structure, conformational preferences, and intermolecular interactions that govern the solid-state properties of chemical compounds. While specific crystallographic data for this compound is not publicly available, analysis of closely related piperidine derivatives provides significant insight into the structural characteristics that can be anticipated for this compound.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the atomic and molecular structure of a compound. This technique involves irradiating a single, high-quality crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are directly related to the arrangement of electrons, and thus atoms, within the crystal lattice.

For piperidine-containing molecules, SC-XRD studies consistently reveal the piperidine ring in a stable chair conformation. nuph.edu.uaresearchgate.net This is the lowest energy conformation for a six-membered saturated heterocycle, minimizing both angular and torsional strain. In the case of this compound, it is expected that the ethoxymethyl substituent would preferentially occupy an equatorial position on the piperidine ring to minimize steric hindrance.

While a crystal structure for this compound is not available, the crystallographic data for several substituted piperidine derivatives have been reported. For instance, the relative stereochemistry of a cis-2,3-disubstituted N-tosyl piperidine derivative was confirmed by single-crystal X-ray diffraction. nih.govwhiterose.ac.uk Similarly, the crystal structure of t-3-methyl-r-2,c-6-diphenylpiperidin-4-one thiosemicarbazone revealed that the piperidine rings adopt chair conformations. researchgate.net In another study, the molecular structure of a Boc-protected piperidine-spiro-hydantoin was determined by X-ray crystallography, showing the piperidine ring in a single half-chair conformation. researchgate.net

The table below presents representative crystallographic data for some piperidine derivatives, illustrating the typical parameters observed for this class of compounds.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| (E)-3-(piperidinyl)-1-(20-hydroxyphenyl)-prop-2-en-1-one korea.ac.kr | C₁₄H₁₇NO₂ | Orthorhombic | P2₁2₁2₁ | 8.234(3) | 10.989(4) | 13.567(5) | 90 | 90 | 90 | 1227.1(8) | 4 |

| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate nuph.edu.ua | C₂₄H₂₆N₂O₄S | Monoclinic | P2₁/n | 11.231(2) | 12.894(3) | 15.678(3) | 90 | 98.78(3) | 90 | 2241.1(8) | 4 |

| t-3-methyl-r-2,c-6-diphenylpiperidin-4-one thiosemicarbazone researchgate.net | C₃₈H₄₄N₈S₂ · 2(C₂H₃N) | Monoclinic | P2₁/c | 16.324(4) | 15.179(4) | 17.650(5) | 90 | 104.98(5) | 90 | 4225(2) | 4 |

This table is illustrative and presents data for piperidine derivatives to provide context for the expected crystallographic parameters of this compound.

Analysis of Intermolecular Interactions in Crystalline State

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, are crucial in determining the crystal packing, stability, and physicochemical properties of a solid. For piperidine derivatives, hydrogen bonding and van der Waals interactions are the primary forces dictating the supramolecular architecture.

In the crystalline state of this compound, the nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor. If the nitrogen is protonated, the N-H group can serve as a potent hydrogen bond donor. For instance, in the crystal structure of piperidine itself, N-H···N hydrogen bonds link the molecules into chains. researchgate.net The oxygen atom of the ethoxymethyl group in this compound is also a potential hydrogen bond acceptor.

Studies on related piperidine compounds illustrate the importance of such interactions. In the crystal structure of (E)-3-(piperidinyl)-1-(20-hydroxyphenyl)-prop-2-en-1-one, weak intermolecular interactions are observed between the hydroxyl group's oxygen and hydrogen atoms on adjacent piperidine rings, with distances of 2.545 Å and 2.478 Å. korea.ac.kr In the case of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, two very weak non-classical C—H···O hydrogen bonds were identified. nuph.edu.uanih.gov

Furthermore, the crystal packing of 1,4-bis(4-cyanobenzyl)piperazine is stabilized by weak C—H···N and C—H···π interactions. nih.gov The analysis of hydrates of 4-methylpiperidine (B120128) and 4-chloropiperidine (B1584346) also highlights the extensive network of hydrogen bonds between the piperidine derivatives and water molecules. rsc.org

For this compound, it is anticipated that the crystal packing would be significantly influenced by weak C-H···O and C-H···N hydrogen bonds, where the ethoxymethyl group and the piperidine nitrogen act as acceptors. The aliphatic ethyl and piperidine ring hydrogens can act as weak donors. These interactions, along with dispersive forces, would collectively stabilize the three-dimensional crystal lattice. The specific nature and geometry of these interactions would ultimately depend on the crystallization conditions and the resulting polymorphic form.

Computational and Theoretical Chemistry Studies of 3 Ethoxymethyl Piperidine

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of the electronic and structural properties of 3-(Ethoxymethyl)piperidine. These theoretical investigations are essential for interpreting experimental data and predicting the molecule's behavior in chemical reactions.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its reactivity and physical properties. For piperidine (B6355638) derivatives, computational methods like Density Functional Theory (DFT) are employed to analyze molecular orbitals. epstem.netuomphysics.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they represent the molecule's ability to donate and accept electrons, respectively. epstem.netresearchgate.net The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. epstem.netresearchgate.net

Molecular orbital theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. unizin.orglibretexts.org These orbitals can be bonding, antibonding, or non-bonding. libretexts.org For molecules like this compound, the nitrogen atom's lone pair of electrons occupies a non-bonding orbital, significantly influencing its chemical behavior. The combination of atomic orbitals results in a set of molecular orbitals with distinct energy levels. libretexts.org The distribution and energies of these orbitals, particularly the frontier orbitals (HOMO and LUMO), are crucial for understanding the molecule's electronic transitions and reactivity patterns. epstem.netresearchgate.net

| Parameter | Value |

|---|---|

| HOMO-LUMO Energy Gap | ≈0.12 a.u. |

| Dipole Moment | 3.14 Debye |

| First Order Hyperpolarizability | 6405.41 × 10⁻³³ esu |

| Zero-Point Energy | 387.75 Kcal/Mol |

Conformational Analysis and Energy Minima

Molecular mechanics calculations, using force fields like MM3, and quantum mechanical methods are used to determine the potential energy surface of the molecule. psu.eduethz.ch These calculations identify local and global energy minima, which correspond to stable conformations. psu.edu For substituted piperidines, the preference for the substituent to be in an equatorial position is a well-established principle, although this can be influenced by other factors such as intramolecular interactions and solvent effects. nih.gov Studies have shown that for some substituted piperidines, protonation can reverse the conformational preference, favoring the axial form due to electrostatic interactions. nih.gov

| Parameter | Value (kcal/mol) |

|---|---|

| Initial Structure Energy | 75.9242 |

| Final Structure Energy (Local Minimum) | 24.5338 |

Reaction Mechanism Studies

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathways, researchers can gain a detailed understanding of the transformations this compound undergoes.

Transition State Analysis for Synthetic Transformations

Understanding the transition states is key to comprehending reaction kinetics and selectivity. Computational methods allow for the location and characterization of transition state structures, which are the highest energy points along a reaction coordinate. frontiersin.org For synthetic transformations involving this compound, such as its synthesis or its use as a reactant, transition state analysis can reveal the factors that control the reaction's outcome. For instance, in the synthesis of substituted piperidines, computational studies can explain the observed stereoselectivity by comparing the energies of different transition state conformers. nih.gov

The synthesis of piperidine rings can proceed through various mechanisms, including cyclization reactions. gla.ac.uk Computational modeling of these reactions can help to understand the preference for certain ring-closing pathways, such as the 6-exo-trig cyclization. gla.ac.uk

Computational Modeling of Catalytic Processes

This compound can be involved in or be the product of catalytic processes. Computational modeling plays a crucial role in understanding how catalysts facilitate these reactions. rsc.orgfrontiersin.org For example, in the rhodium-catalyzed asymmetric synthesis of 3-substituted piperidines, computational studies can elucidate the mechanism of the key carbometalation step. snnu.edu.cnnih.gov These models can predict which catalytic cycle is more favorable and how the catalyst and substrate interact to achieve high enantioselectivity. chinesechemsoc.org

The development of new catalysts often relies on computational screening to identify promising candidates. rsc.org For processes like the hydrogenation of pyridines to piperidines, computational studies have been instrumental in detailing the multi-step reaction mechanism involving organometallic catalysts. researchgate.net These studies can reveal complex intermolecular steps and the role of the catalyst in activating the substrate and facilitating hydrogen transfer. researchgate.net

Intermolecular Interaction Analysis

The way this compound interacts with other molecules is fundamental to its behavior in condensed phases and biological systems. Computational analysis of these interactions provides valuable insights into its properties.

Intermolecular interactions, such as hydrogen bonds and van der Waals forces, play a critical role in the structure and properties of molecular crystals and solutions. imedpub.comresearchgate.net For piperidine-containing compounds, the nitrogen atom can act as a hydrogen bond acceptor, and the N-H group (in the protonated form) can act as a hydrogen bond donor. researchgate.net The ethoxymethyl substituent can also participate in weaker C-H···O interactions. imedpub.com

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

5.3.1. Hydrogen Bonding and Dispersion Forces 5.3.2. Supramolecular Assembly Prediction 5.4. Spectroscopic Property Prediction from Theoretical Models ontosight.ai

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Future Research Directions and Emerging Methodologies

Development of Novel Stereoselective Synthetic Pathways

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, a major focus of future research is the development of highly efficient and stereoselective synthetic routes to enantiomerically pure 3-substituted piperidines, including 3-(ethoxymethyl)piperidine. While classical synthetic methods often result in racemic mixtures requiring difficult chiral separation, modern approaches aim to control stereochemistry from the outset.

Recent breakthroughs have highlighted the potential of transition metal catalysis and biocatalysis. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been successfully employed to synthesize 3-substituted tetrahydropyridines from arylboronic acids and pyridine (B92270) derivatives with high yield and excellent enantioselectivity. nih.govacs.orgsnnu.edu.cn These intermediates can then be reduced to the corresponding chiral piperidines. acs.org This methodology offers a powerful, three-step process to access a wide array of enantioenriched 3-piperidines. nih.govacs.org

Another promising avenue is the use of chemo-enzymatic strategies. Researchers have developed cascades that use a combination of amine oxidases and ene-imine reductases to convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. nih.gov This approach leverages the high selectivity of enzymes to perform asymmetric transformations under mild conditions, representing a sustainable and efficient alternative to traditional chemical methods. nih.gov The development of such asymmetric routes remains a key objective, as general and broadly applicable methods for producing enantiomerically enriched 3-substituted piperidines are still sought after. nih.govsnnu.edu.cn

| Catalytic System | Approach | Key Features | Precursor(s) |

| Rhodium / Chiral Ligand | Asymmetric Reductive Heck Reaction | High yield and enantioselectivity; broad functional group tolerance. nih.govacs.org | Pyridine, Arylboronic Acids nih.govsnnu.edu.cn |

| Amine Oxidase / EneIRED | Chemo-enzymatic Cascade | High stereoselectivity under benign conditions. nih.gov | N-substituted Tetrahydropyridines nih.gov |

| Nickel / Chiral Bilm Ligands | Reductive Coupling | Provides access to chiral 3-substituted δ-lactams as versatile precursors. acs.org | Csp²-hybridized organohalides, 3-chloro-δ-lactams acs.org |

Exploration of New Chemical Reactivity Profiles

Understanding and expanding the known chemical reactions of the this compound scaffold is fundamental to creating new derivatives and applications. Future research will likely focus on the selective functionalization of the piperidine (B6355638) ring, particularly through direct C-H bond activation. This strategy avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to novel compounds.

Rhodium-catalyzed C-H insertion reactions have demonstrated the ability to selectively functionalize the piperidine ring at the C2, C3, or C4 positions. nih.govnih.gov The site selectivity of these reactions can be precisely controlled by the choice of both the rhodium catalyst and the nitrogen-protecting group, allowing for targeted synthesis of specific positional isomers. nih.govnih.gov For example, 3-substituted analogues have been prepared indirectly through the cyclopropanation of a tetrahydropyridine (B1245486) precursor followed by a reductive, stereoselective ring-opening. nih.gov

Furthermore, methods for the direct, metal-free functionalization of piperidine's N-H and adjacent C(sp³)–H bonds are being explored. rsc.org One such protocol utilizes an azomethine ylide intermediate to enable the synthesis of complex spirooxindoles, demonstrating that the piperidine ring can be elaborated without the need for external oxidants or metal catalysts. rsc.orgrsc.org The basic nitrogen atom also allows piperidine and its derivatives to be used in converting ketones to enamines, which are valuable substrates in reactions like the Stork enamine alkylation. wikipedia.org

Integration with Flow Chemistry and Automated Synthesis

The transition from batch processing to continuous flow chemistry and automated synthesis platforms represents a significant leap forward for the production of fine chemicals, including this compound. These technologies offer enhanced control over reaction parameters, improved safety, and greater scalability.

Flow electrochemistry, for instance, has been used for the efficient and scalable synthesis of substituted piperidines. nih.govnih.gov Anodic methoxylation of N-formylpiperidine in a microfluidic electrolysis cell can produce a key precursor that allows for the introduction of various nucleophiles. nih.govresearchgate.net This method avoids the use of stoichiometric chemical oxidants and is suitable for multi-gram scale synthesis. researchgate.net Continuous flow reactions have also proven effective for producing enantioenriched piperidines within minutes, showcasing the potential for rapid and scalable manufacturing. organic-chemistry.org

In parallel, the development of automated solid-phase synthesis enables the creation of large, diverse libraries of heterocyclic compounds. researchgate.net By anchoring a starting material to a resin, a series of reactions can be performed in a programmed sequence, followed by cleavage of the final product from the support. This high-throughput approach is invaluable for drug discovery and materials science, allowing for the rapid generation and screening of numerous this compound analogues with varied functionalities.

Advanced In-Situ Monitoring Techniques for Reaction Optimization

To maximize the efficiency, yield, and selectivity of synthetic processes, a deep understanding of reaction kinetics and mechanisms is essential. Advanced in-situ monitoring techniques, which analyze a reaction as it happens, are becoming indispensable tools for rapid reaction optimization. numberanalytics.com

Spectroscopic methods are at the forefront of this technological shift. Fiber-optic probes can be inserted directly into a reaction vessel to collect real-time data using techniques such as UV/Visible and Nuclear Magnetic Resonance (NMR) spectroscopy. spiedigitallibrary.orgrsc.org

UV/Vis Spectroscopy: This technique can be used to monitor the concentration of reactants, intermediates, and products, allowing for the rapid determination of reaction rates under different conditions (e.g., different solvents) without the need for calibration standards. spiedigitallibrary.orgspiedigitallibrary.org

NMR Spectroscopy: In-line high-field NMR provides detailed structural information over the course of a reaction, enabling accurate quantitative measurements of yield and the identification of transient intermediates. numberanalytics.comrsc.org

By coupling these real-time analytical techniques with automated flow reactors and feedback algorithms, researchers can create self-optimizing systems. rsc.org These autonomous platforms can systematically vary reaction parameters like temperature, stoichiometry, and catalyst loading, using the in-situ data to intelligently navigate towards the optimal conditions for throughput or yield. rsc.org This approach dramatically accelerates the optimization process compared to traditional one-variable-at-a-time experiments. spiedigitallibrary.org

| Monitoring Technique | Type | Information Gained | Application in Optimization |

| UV/Visible Spectroscopy | In-Situ | Concentration profiles of reactants, intermediates, products. spiedigitallibrary.org | Rapid screening of solvents and conditions to find the fastest reaction rate. spiedigitallibrary.orgspiedigitallibrary.org |

| NMR Spectroscopy | In-Situ | Quantitative measurements of yield, identification of intermediates, mechanistic insights. numberanalytics.comrsc.org | Fine-tuning of stoichiometry, catalyst loading, and residence time in flow systems. rsc.org |

| Infrared (IR) Spectroscopy | In-Situ | Monitoring of functional group changes, reaction progress. numberanalytics.comperkinelmer.com | Tracking consumption of reactants and formation of products in real-time. perkinelmer.com |

| Chromatography (HPLC, GC) | Ex-Situ | Separation and quantification of reaction products and impurities. numberanalytics.com | Detailed analysis of final reaction mixture to determine yield and purity. spiedigitallibrary.org |

Applications in Materials Science and Polymer Chemistry

While piperidine derivatives are well-established in pharmaceuticals, their potential in materials science and polymer chemistry is an emerging field of research. The unique structural and chemical properties of the piperidine ring make it an attractive building block for creating novel functional polymers and materials.

Research has demonstrated that piperidine-containing moieties can be incorporated into polymer backbones to create materials with specific properties. For example, polymers have been synthesized through the reaction of piperidine derivatives with compounds like carbon disulfide. ontosight.ai Such polymers may exhibit good thermal stability and chemical resistance, making them candidates for use in specialized adhesives or coatings. ontosight.ai

Furthermore, the piperidine scaffold can be used to create bioactive polymeric films. In one study, a piperidine derivative was incorporated into a sodium alginate/poly(vinyl alcohol) film, which showed potential for antimicrobial applications and as a system for the controlled release of therapeutic molecules. nih.gov The development of functional polymers from piperidine-based monomers is an active area of interest, with potential applications ranging from biomedical materials to advanced coatings. ontosight.airsc.org The ability to functionalize piperidine at various positions offers a route to tailor the properties of these polymers for specific needs.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-(Ethoxymethyl)piperidine in laboratory settings?

- Methodological Answer : Researchers should adopt the following measures:

- Personal Protective Equipment (PPE) : Wear EN 374-certified gloves, lab coats, and eye protection. Respiratory protection (e.g., NIOSH-approved masks) is required if ventilation is inadequate .

- Spill Management : Use inert absorbents (e.g., sand, diatomaceous earth) for containment. Avoid draining into water systems. Collect contaminated materials for industrial combustion disposal .

- Storage : Keep in tightly sealed containers in cool, well-ventilated areas. Avoid exposure to heat or open flames .

Q. How can researchers confirm the purity and structural identity of this compound?

- Methodological Answer :

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : Compare peaks to published spectra (e.g., δ 1.6–3.8 ppm for piperidine protons, δ 4.05 ppm for ethoxy groups) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 426.2 for derivatives) and fragmentation patterns .

- Reference Standards : Use certified compounds (e.g., 3-Piperidinecarboxylic acid ethyl ester) for chromatographic retention time matching .

Advanced Research Questions

Q. What synthetic strategies optimize the enantioselective synthesis of this compound analogs?

- Methodological Answer :

- Chiral Catalysis : Employ enantiopure intermediates, such as phenylglycinol-derived bicyclic lactams, to induce stereochemical control during alkylation or ring expansion steps .

- Ring Expansion : Use diazo compounds (e.g., ethyl diazoacetate) to expand piperidine rings into azepines, followed by selective reduction to achieve desired stereochemistry .

- X-ray Crystallography : Confirm enantiomeric excess by analyzing crystal structures of intermediates (e.g., 3-((hetera)cyclobutyl)azetidines) .

Q. How can contradictions in spectroscopic data during derivative characterization be resolved?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine NMR, MS, and IR to resolve ambiguities. For example, overlapping proton signals in NMR can be clarified via 2D-COSY or HSQC experiments .

- Computational Modeling : Use tools like Gaussian or ORCA to predict NMR chemical shifts and compare them with experimental data .

- Reproducibility Checks : Document reaction conditions (e.g., solvent, temperature) meticulously, as minor variations can alter spectral profiles .

Q. What experimental designs are effective for studying the reactivity of this compound under varying conditions?

- Methodological Answer :

- Reactivity Screening : Use Design of Experiments (DoE) to test variables like pH, temperature, and catalysts. For example, KOH in dichloromethane promotes selective ethoxy group cleavage .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify intermediates and optimize yields .

- Structural Analog Synthesis : Replace the ethoxymethyl group with moieties like cyclohexyl or aryl groups to probe steric/electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.